N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenoxypropanamide
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Overview
Description
N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenoxypropanamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
The compound N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenoxypropanamide, also known as N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-3-phenoxypropanamide, is a thiazole derivative . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been shown to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities . For instance, some thiazole derivatives have been shown to inhibit the cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and pharmacokinetic properties.
Result of Action
Some thiazole derivatives have been shown to have significant analgesic and anti-inflammatory activities , and others have demonstrated potent cytotoxic effects on human tumor cell lines .
Action Environment
The solubility of thiazole derivatives in various solvents may influence their stability and efficacy in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenoxypropanamide typically involves the reaction of 2-aminobenzothiazole with appropriate reagents to introduce the phenoxypropanamide moiety. One common method involves the use of 2-aminobenzothiazole, 4-(methylthio)benzoyl chloride, and 3-phenoxypropanoic acid under specific reaction conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenoxypropanamide can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential use as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenoxypropanamide is unique due to the presence of the methylthio group, which can undergo specific chemical reactions that other benzothiazole derivatives may not. This functional group also contributes to its distinct biological activities .
Properties
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-22-13-8-5-9-14-16(13)19-17(23-14)18-15(20)10-11-21-12-6-3-2-4-7-12/h2-9H,10-11H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSXKPTWWSAUPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)CCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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